Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC13725634
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrF3O2 |
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Molecular Weight | 297.07 g/mol |
IUPAC Name | methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3 |
Standard InChI Key | XJLBJHXGEARPTH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F |
Canonical SMILES | CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is CHBrFO, with a molecular weight of 313.08 g/mol. While exact data for this compound are unavailable, closely related structures such as methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS 455941-82-9) and methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS 107317-58-8) provide foundational insights .
Key Physicochemical Parameters (Analog-Based Extrapolation)
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a reactive site for cross-coupling reactions . The methyl ester at the 1-position facilitates hydrolysis to carboxylic acids under basic conditions, a property leveraged in prodrug design .
Synthetic Pathways and Methodologies
Synthesis of polyhalogenated benzoates typically involves multi-step sequences, as demonstrated in the preparation of 3-bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) . While direct routes to methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate are undocumented, the following generalized strategy can be proposed:
Table 1: Hypothetical Synthesis Based on Analogous Reactions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Pd/C, H, MeOH, 20 °C, 12 h | Reduction of nitro or protecting groups |
2 | HSO, HO, Reflux | Hydrolysis or acid-catalyzed reaction |
3 | tert-Butylnitrite, CuBr, CHCN, 0–25 °C | Bromination via Sandmeyer reaction |
4 | NaOH, HO, 25 °C, 12 h | Esterification or functionalization |
Applications in Medicinal Chemistry and Material Science
Medicinal Chemistry
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Prodrug Design: The methyl ester moiety enables passive diffusion across biological membranes, with subsequent hydrolysis to active carboxylic acids in target tissues .
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Kinase Inhibition: Brominated aromatic compounds are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .
Material Science
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